1-{4-[2-(Cyclopentylamino)pyrimidin-5-yl]phenyl}ethan-1-one
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Overview
Description
1-{4-[2-(Cyclopentylamino)pyrimidin-5-yl]phenyl}ethan-1-one is a chemical compound with the molecular formula C12H17N3OS It is known for its unique structure, which includes a cyclopentylamino group attached to a pyrimidine ring, further connected to a phenyl ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[2-(Cyclopentylamino)pyrimidin-5-yl]phenyl}ethan-1-one typically involves the condensation of 4-(cyclopentylamino)-2-(methylsulfanyl)pyrimidine-5-carbaldehyde with methylmagnesium bromide. This reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory-scale preparations, with optimizations for larger-scale production. This may include the use of automated reactors and continuous flow systems to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-{4-[2-(Cyclopentylamino)pyrimidin-5-yl]phenyl}ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
1-{4-[2-(Cyclopentylamino)pyrimidin-5-yl]phenyl}ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-{4-[2-(Cyclopentylamino)pyrimidin-5-yl]phenyl}ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(Cyclopentylamino)-2-(methylsulfanyl)pyrimidin-5-yl]ethan-1-one
- 1-[4-(Cyclopentylamino)-2-(methylthio)pyrimidin-5-yl]ethan-1-one
Uniqueness
1-{4-[2-(Cyclopentylamino)pyrimidin-5-yl]phenyl}ethan-1-one is unique due to its specific substitution pattern and the presence of the cyclopentylamino group. This structural feature imparts distinct chemical and biological properties, differentiating it from other similar compounds .
Properties
Molecular Formula |
C17H19N3O |
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Molecular Weight |
281.35 g/mol |
IUPAC Name |
1-[4-[2-(cyclopentylamino)pyrimidin-5-yl]phenyl]ethanone |
InChI |
InChI=1S/C17H19N3O/c1-12(21)13-6-8-14(9-7-13)15-10-18-17(19-11-15)20-16-4-2-3-5-16/h6-11,16H,2-5H2,1H3,(H,18,19,20) |
InChI Key |
FLLZUXJFPBXACH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CN=C(N=C2)NC3CCCC3 |
Origin of Product |
United States |
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